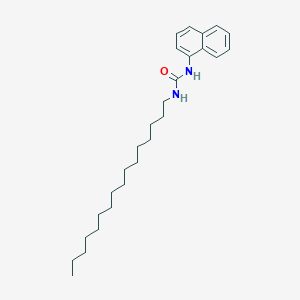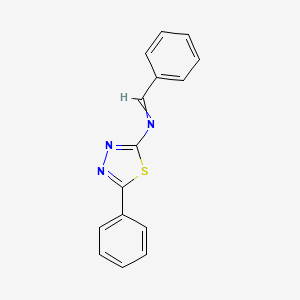
1,3,4-Thiadiazol-2-amine, 5-phenyl-N-(phenylmethylene)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,4-Thiadiazol-2-amine, 5-phenyl-N-(phenylmethylene)- is a compound belonging to the class of 1,3,4-thiadiazoles, which are known for their diverse biological activities.
Méthodes De Préparation
The synthesis of 1,3,4-thiadiazol-2-amine, 5-phenyl-N-(phenylmethylene)- typically involves the reaction of phenylthiosemicarbazide with aromatic aldehydes under acidic conditions. One common method includes the use of phosphorus oxychloride as a dehydrating agent to facilitate the cyclization process . The reaction conditions often involve refluxing the reactants in an appropriate solvent such as ethanol or acetic acid.
Industrial production methods for this compound are not extensively documented, but laboratory-scale synthesis often employs similar reaction conditions with slight modifications to optimize yield and purity .
Analyse Des Réactions Chimiques
1,3,4-Thiadiazol-2-amine, 5-phenyl-N-(phenylmethylene)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines.
Common reagents and conditions used in these reactions include acidic or basic environments, appropriate solvents (e.g., ethanol, methanol), and controlled temperatures to ensure the desired product formation .
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules with potential biological activities.
Mécanisme D'action
The mechanism of action of 1,3,4-thiadiazol-2-amine, 5-phenyl-N-(phenylmethylene)- involves its interaction with various molecular targets and pathways. In antimicrobial applications, it disrupts the cell membrane integrity of bacteria and fungi, leading to cell death . In anticancer applications, the compound induces apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways and inhibiting cell proliferation .
Comparaison Avec Des Composés Similaires
1,3,4-Thiadiazol-2-amine, 5-phenyl-N-(phenylmethylene)- can be compared with other similar compounds such as:
1,3,4-Thiadiazole derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in biological activities.
1,2,4-Triazoles: These compounds have a similar five-membered ring structure but with different nitrogen positions, resulting in distinct chemical and biological properties.
Benzothiazoles: These compounds contain a fused benzene and thiadiazole ring, offering unique properties and applications in medicinal chemistry.
Propriétés
Numéro CAS |
6583-41-1 |
|---|---|
Formule moléculaire |
C15H11N3S |
Poids moléculaire |
265.3 g/mol |
Nom IUPAC |
1-phenyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)methanimine |
InChI |
InChI=1S/C15H11N3S/c1-3-7-12(8-4-1)11-16-15-18-17-14(19-15)13-9-5-2-6-10-13/h1-11H |
Clé InChI |
YIHNHMFWRCCRPB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C=NC2=NN=C(S2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






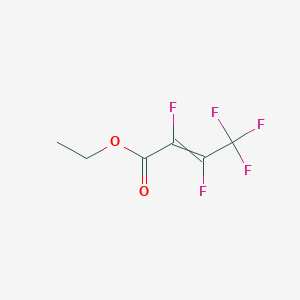
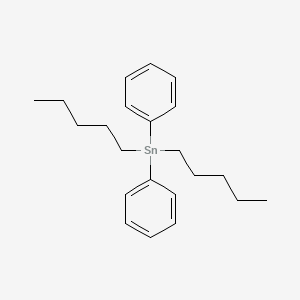
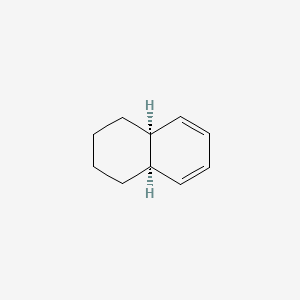
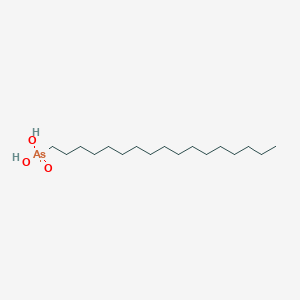
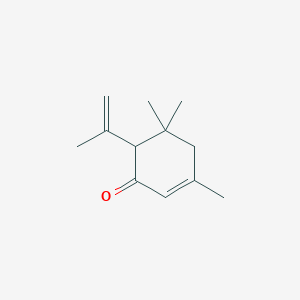


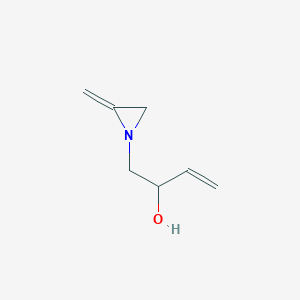
![7-[2-(Piperidin-1-yl)ethyl]-2H,5H-[1,3]dioxolo[4,5-f]indole](/img/structure/B14720283.png)
